5-Fluoro-3-hydroxy-2-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-3-hydroxy-2-nitrobenzoic acid is a chemical compound with the molecular formula C7H4FNO5 and a molecular weight of 201.11 . It is a solid substance stored under nitrogen at a temperature of 4°C .
Synthesis Analysis
The synthesis of similar compounds, such as 2-fluoro-5-nitrobenzoic acid, involves several steps . The process starts from o-methylphenol, carrying out nitration reaction to selectively generate a key intermediate 2-methyl-6-nitrophenol . This is followed by hydroxyl chlorination to generate 2-chloro-3-nitrotoluene, then carrying out fluorination reaction to generate 2-fluoro-3-nitrotoluene, and finally oxidizing methyl under the action of an oxidant to generate 2-fluoro-3-nitrobenzoic acid .Molecular Structure Analysis
The InChI code for this compound is1S/C7H4FNO5/c8-3-1-4 (7 (11)12)6 (10)5 (2-3)9 (13)14/h1-2,10H, (H,11,12)
. This code provides a standard way to encode the compound’s molecular structure. Chemical Reactions Analysis
Nitro compounds like this compound can be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines .Physical and Chemical Properties Analysis
This compound is a solid substance . It is stored under nitrogen at a temperature of 4°C .Scientific Research Applications
Building Block for Heterocyclic Synthesis
4-Chloro-2-fluoro-5-nitrobenzoic acid, a variant of 5-Fluoro-3-hydroxy-2-nitrobenzoic acid, has been identified as a multireactive building block crucial in heterocyclic oriented synthesis (HOS). It's particularly valuable in synthesizing various condensed nitrogenous cycles, including benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides, which are significant in drug discovery (Křupková, Funk, Soural, & Hlaváč, 2013).
Synthesis of Guanine-Mimetic Library
In the realm of molecular synthesis, 5-Fluoro-2-nitrobenzoic acid plays a role in the synthesis of a guanine-mimetic library. The compound's functional groups and structure offer potential avenues for the development of complex molecular structures, relevant in various chemical and biological research contexts (Miller & Mitchison, 2004).
Chromatography and Detection of Amino Acids
7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole, a related compound, is utilized as a pre-column fluorescent labeling reagent for high-performance liquid chromatography of amino acids. This application underscores the compound's utility in sensitive biochemical analyses, particularly in protein and amino acid research (Watanabe & Imai, 1981).
Influenza Virus Research
The molecule 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, structurally similar to this compound, has been investigated as an inhibitor for the influenza virus neuraminidase protein. The crystal structure and intermolecular hydrogen bonding of this compound have been studied for potential antiviral applications (Jedrzejas, Luo, Singh, Brouillette, & Air, 1995).
Solid-Phase Synthesis Applications
Compounds related to this compound have been used in solid-phase synthesis methods. For instance, the reaction of resin-bound 4-fluoro-3-nitrobenzoic acid with various carbon nucleophiles leads to the creation of substituted 1-hydroxy-6-indolecarboxylic acids and benzo[c]isoxazoles, demonstrating its versatility in synthetic chemistry (Stephensen & Zaragoza, 1999).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that nitrobenzoic acid derivatives can interact with various biological targets, including enzymes and receptors .
Mode of Action
Nitrobenzoic acids are known to participate in various chemical reactions such as suzuki–miyaura cross-coupling . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst .
Biochemical Pathways
Nitrobenzoic acids are known to be involved in various biochemical reactions, including free radical bromination, nucleophilic substitution, and oxidation .
Pharmacokinetics
The compound’s molecular weight (20111 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .
Result of Action
Nitrobenzoic acids are known to participate in various chemical reactions, which can lead to the formation of new compounds with potential biological activity .
Action Environment
The action, efficacy, and stability of 5-Fluoro-3-hydroxy-2-nitrobenzoic acid can be influenced by various environmental factors. For instance, the compound is stored under nitrogen at a temperature of 4°C, suggesting that it may be sensitive to oxygen and temperature .
Properties
IUPAC Name |
5-fluoro-3-hydroxy-2-nitrobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO5/c8-3-1-4(7(11)12)6(9(13)14)5(10)2-3/h1-2,10H,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJSNLFIKMCRDPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)[N+](=O)[O-])O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001282554 |
Source
|
Record name | 5-Fluoro-3-hydroxy-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001282554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1007113-05-4 |
Source
|
Record name | 5-Fluoro-3-hydroxy-2-nitrobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1007113-05-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-3-hydroxy-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001282554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.